3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid
Overview
Description
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a chemical compound with the molecular formula C7HClF3NO4 and a molecular weight of 255.54 g/mol . It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzoic acid core. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid typically involves the nitration of 3-chloro-2,4,5-trifluorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds through the electrophilic aromatic substitution mechanism, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other suitable reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzoic Acids: Substitution reactions can lead to various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) enhances its reactivity towards nucleophiles and electrophiles . The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Similar in structure but with different halogen substitutions.
3-Chloro-2-nitrobenzoic acid: Lacks the trifluoro groups, leading to different reactivity and applications.
1,2,4-Trifluoro-5-nitrobenzene: Similar nitro and trifluoro substitutions but lacks the carboxylic acid group.
Uniqueness: 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is unique due to the combination of chlorine, fluorine, and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXKNIXHFPOZFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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